2-((Furan-3-carbonyl)oxy)acetic acid
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Overview
Description
2-((Furan-3-carbonyl)oxy)acetic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-3-carbonyl)oxy)acetic acid can be achieved through several methods. One common approach involves the esterification of furan-3-carboxylic acid with glycolic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. Catalytic methods, such as the use of zirconium dioxide (ZrO2) as a catalyst, have been explored for the synthesis of related furan derivatives . These methods offer advantages in terms of selectivity and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((Furan-3-carbonyl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring into more saturated compounds.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
2-((Furan-3-carbonyl)oxy)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((Furan-3-carbonyl)oxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylic acid: A precursor in the synthesis of 2-((Furan-3-carbonyl)oxy)acetic acid.
Tetrahydrofuran: A saturated derivative of furan with different chemical properties.
2-Acetyl furan: Another furan derivative with applications in the food and pharmaceutical industries.
Uniqueness
This compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C7H6O5 |
---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
2-(furan-3-carbonyloxy)acetic acid |
InChI |
InChI=1S/C7H6O5/c8-6(9)4-12-7(10)5-1-2-11-3-5/h1-3H,4H2,(H,8,9) |
InChI Key |
OKWRYKJZGFPCRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(=O)OCC(=O)O |
Origin of Product |
United States |
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